3-Tert-butylbenzonitrile
Overview
Description
3-Tert-butylbenzonitrile is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group and a nitrile group . The InChI code for this compound is 1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a colorless to light-yellow liquid . It has a molecular weight of 159.23 and is stored at room temperature .Scientific Research Applications
Synthesis Applications
Synthesis of 2-Aminobenzonitriles : The compound has been used in a novel synthetic route to produce 2-aminobenzonitriles from 2-arylindoles, utilizing tert-butylnitrite (TBN)-mediated nitrosation. This method is notable for its use of an inexpensive iron(III) catalyst and the ability to scale the reaction to a gram level. The resultant 2-aminobenzonitriles serve as precursors for the synthesis of benzoxazinones via intramolecular condensation (Chen et al., 2018).
Material Science and Chemistry Applications
Fluorinated Phenyl tert-Butyl Nitroxides : The compound has been implicated in the formation of fluorinated phenyl tert-butyl nitroxides through the interaction with various fluorinated benzonitriles. These nitroxides have been used to create Cu(II) complexes that display intramolecular ferromagnetic exchange interactions, a feature of interest in the development of magnetic materials (Tretyakov et al., 2019).
Spectroscopy and Lanthanoid Complexation
Double-Armed Calix[4]arene Derivatives : The spectroscopic behavior of calix[4]arene derivatives, including tert-butylcalix[4]arene Schiff bases, has been studied in the context of complexation with lanthanoid nitrates. These complexes exhibit unique spectroscopic behaviors and are of interest in the fields of chemical sensing and molecular recognition (Liu et al., 2002).
Novel Bioactive Compounds Synthesis
Novel Bioactive 1,2,4-Oxadiazole Derivatives : The compound has been used in the synthesis of novel bioactive 1,2,4-oxadiazole derivatives. These derivatives, bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, have shown significant antitumor activity against a panel of cell lines in vitro, highlighting their potential in pharmacological and medicinal chemistry (Maftei et al., 2013).
Safety and Hazards
The safety data sheet for 3-Tert-butylbenzonitrile indicates that it is harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
It’s known that tert-butyl groups are crucial tools for the synthesis of highly chemo- and regioselective complex organic molecules and biopolymers .
Mode of Action
3-Tert-butylbenzonitrile may facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process involves the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . The reaction can achieve a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .
Biochemical Pathways
The compound’s ability to facilitate the deprotection of tert-butyl groups suggests it may influence pathways involving these groups .
Pharmacokinetics
The compound’s molecular weight is 15923, which could potentially influence its bioavailability .
Result of Action
The compound’s ability to facilitate the deprotection of tert-butyl groups suggests it may have significant effects at the molecular level .
Action Environment
It’s known that environmental conditions can significantly influence the stability of terrestrial ecosystems , which could potentially apply to the action of chemical compounds like this compound.
Properties
IUPAC Name |
3-tert-butylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWBCSZHGGMJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942854 | |
Record name | 3-tert-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-74-5 | |
Record name | 3-Butylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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